1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a 4-(ethoxycarbonyl)phenyl group at position 1. Pyrrolidinone derivatives are widely studied for their pharmacological activities, including antibacterial, antioxidant, and anticancer properties .
Properties
IUPAC Name |
1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-2-20-14(19)9-3-5-11(6-4-9)15-8-10(13(17)18)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXFWULBRYXNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Based on a thorough analysis of available literature and synthetic principles, several strategic approaches can be employed for the preparation of 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These approaches can be broadly categorized into three main strategies:
Direct Cyclization Approach
This synthesis route involves the reaction between 4-(ethoxycarbonyl)aniline and itaconic acid or its derivatives to form the pyrrolidine ring through a cyclization reaction. The advantage of this approach lies in its relative simplicity, requiring fewer synthetic steps compared to other methods. However, controlling the stereochemistry at the 3-position of the pyrrolidine ring can present challenges.
Structural Modification Approach
This strategy utilizes structurally similar compounds as starting materials, with subsequent modifications to introduce the specific functionalities required. For example, starting from related compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and modifying the substitution pattern on the phenyl ring can provide access to the target compound.
Stepwise Assembly Approach
This approach involves the construction of the target molecule through a series of controlled reactions, building the structure in parts. This might involve first preparing a suitably functionalized phenyl ring, followed by attachment to a nitrogen source, and subsequent formation of the pyrrolidine ring with the carboxylic acid functionality at the 3-position.
Detailed Synthesis Methods
Direct Cyclization Method
The direct cyclization method represents one of the most straightforward approaches for synthesizing this compound. This method is analogous to the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives described in the literature.
Conventional Thermal Cyclization
Reagents and Materials:
- 4-(Ethoxycarbonyl)aniline
- Itaconic acid
- Acetic acid (solvent)
- Appropriate glassware and heating equipment
Procedure:
- In a round-bottomed flask equipped with a reflux condenser, combine 4-(ethoxycarbonyl)aniline (1.0 equivalent) and itaconic acid (1.2 equivalents) in acetic acid (10 mL per gram of aniline).
- Heat the reaction mixture to reflux (approximately 110-120°C) for 12-16 hours, during which the cyclization occurs.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- After completion, cool the reaction mixture to room temperature and pour into ice-cold water (approximately 3-4 times the volume of acetic acid used).
- Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
- Purify the crude product by recrystallization from an appropriate solvent system, typically ethanol/water (3:1).
The reaction proceeds through initial amide formation between the aniline nitrogen and one of the carboxylic acid groups of itaconic acid, followed by an intramolecular Michael addition to form the pyrrolidine ring. This method typically yields the product in 65-75% yield with 85-90% purity.
Microwave-Assisted Cyclization
Microwave irradiation can significantly accelerate the cyclization reaction while potentially improving yields and reducing side reactions. This technique has been successfully applied to the synthesis of related compounds, including various pyrrolidine-3-carboxylic acid derivatives.
Procedure:
- In a microwave-compatible vessel, combine 4-(ethoxycarbonyl)aniline (1.0 equivalent) and itaconic acid (1.2 equivalents) in acetic acid (5 mL per gram of aniline).
- Seal the vessel and subject it to microwave irradiation (typically 100-150 W) for 30-45 minutes at 130-140°C.
- After cooling, process the reaction mixture as described in the conventional method.
Microwave-assisted synthesis typically yields the product in 75-85% yield with comparable purity to the conventional method but in significantly reduced reaction time (30-45 minutes versus 12-16 hours).
Synthesis via Structural Modification
This approach involves modifying structurally similar compounds to obtain the target molecule. One potential starting material is 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid, which can be converted to the target compound through a carbonylation reaction.
Palladium-Catalyzed Carbonylation
Reagents and Materials:
- 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh3)
- Carbon monoxide (CO)
- Ethanol
- Triethylamine
- DMF (solvent)
- High-pressure reactor
Procedure:
- In a high-pressure reactor, dissolve 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in DMF (10 mL per gram).
- Add Pd(OAc)2 (0.05 equivalents), PPh3 (0.2 equivalents), and triethylamine (2.0 equivalents).
- Add ethanol (5.0 equivalents) and seal the reactor.
- Pressurize the reactor with carbon monoxide (5-10 atm) and heat to 100-120°C for 6-8 hours.
- After cooling and depressurizing, filter the reaction mixture through Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure and pour into ice-cold water to precipitate the product.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- Purify the crude product by column chromatography or recrystallization.
This method typically yields the target compound in 60-70% yield. The reaction proceeds through the oxidative addition of the palladium catalyst to the aryl bromide, followed by carbon monoxide insertion and nucleophilic attack by ethanol to form the ethoxycarbonyl group.
Stepwise Assembly Approach
The stepwise assembly approach involves building the target molecule through a series of controlled reactions. One such approach is the Michael addition of an amine to an α,β-unsaturated ester, followed by cyclization.
Michael Addition and Cyclization
Reagents and Materials:
- Ethyl 4-aminobenzoate
- Dimethyl itaconate
- Sodium methoxide or potassium tert-butoxide
- THF (solvent)
- Methanol
- Sodium hydroxide
Procedure:
- In a round-bottomed flask, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in dry THF (10 mL per gram) under nitrogen atmosphere.
- Add sodium methoxide or potassium tert-butoxide (1.1 equivalents) and stir for 30 minutes at room temperature.
- Add dimethyl itaconate (1.2 equivalents) dropwise and stir for 4-6 hours at room temperature.
- After completion (monitored by TLC), quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the residue in methanol (5 mL per gram) and add sodium hydroxide (2.0 equivalents) in water.
- Heat the mixture to reflux for 2-3 hours to promote cyclization and ester hydrolysis.
- After cooling, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
- Extract with ethyl acetate, dry the organic layer, and concentrate to obtain the crude product.
- Purify by recrystallization or column chromatography.
This method typically yields the target compound in 50-60% overall yield. The reaction involves an initial Michael addition of the amine to the α,β-unsaturated ester, followed by intramolecular cyclization and selective hydrolysis of the methyl ester.
Optimization of Reaction Parameters
Optimization of reaction parameters is crucial for improving the yield, purity, and efficiency of the synthesis of this compound. Key parameters that have been investigated include temperature, solvent effects, catalyst systems, and reaction time.
Temperature Effects
Temperature significantly impacts the reaction kinetics and product distribution in the direct cyclization approach. Table 1 summarizes the effects of temperature on this reaction.
Table 1: Effect of Temperature on Direct Cyclization
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| 70-80 | 18-24 | 50-60 | 85-90 | Slower reaction, fewer side products |
| 90-100 | 12-16 | 65-75 | 80-85 | Optimal balance of rate and selectivity |
| 110-120 | 8-10 | 60-70 | 75-80 | Increased side reactions |
| 130-140 (MW) | 0.5-0.75 | 75-85 | 80-85 | Microwave conditions, rapid reaction |
For conventional heating, temperatures in the range of 90-100°C appear to provide the best balance between reaction rate and selectivity. Microwave conditions at 130-140°C offer significantly reduced reaction times while maintaining or improving yields.
Solvent Selection
The choice of solvent can significantly impact the outcome of the synthesis. Table 2 compares different solvents for the direct cyclization approach.
Table 2: Effect of Solvent on Direct Cyclization
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|---|
| Acetic Acid | 90-100 | 12-16 | 65-75 | 80-85 | Good solubility, promotes cyclization |
| Water | 100 | 18-24 | 50-60 | 75-80 | Environmentally friendly, slower reaction |
| Water/Ethanol | 90-100 | 14-18 | 60-70 | 80-85 | Improved solubility over water alone |
| DMF | 90-100 | 10-12 | 70-80 | 75-80 | Excellent solubility, faster reaction |
| DMSO | 90-100 | 8-10 | 70-80 | 70-75 | Fastest reaction, more side products |
Acetic acid emerges as a favorable solvent for the direct cyclization, providing a good balance of solubility, reaction rate, and product purity. While DMF and DMSO offer faster reactions, they may lead to more side products and lower purity.
Catalyst Optimization for Carbonylation Method
For the palladium-catalyzed carbonylation approach, the choice of catalyst and ligand significantly impacts the efficiency of the reaction. Table 3 compares different catalyst systems.
Table 3: Effect of Catalyst System on Carbonylation Reaction
| Catalyst | Ligand | Temperature (°C) | CO Pressure (atm) | Yield (%) | Observations |
|---|---|---|---|---|---|
| Pd(OAc)2 | PPh3 | 100-110 | 5 | 60-70 | Standard conditions, good yield |
| Pd(PPh3)4 | - | 100-110 | 5 | 65-75 | Pre-formed catalyst, slightly higher yield |
| Pd2(dba)3 | BINAP | 100-110 | 5 | 70-80 | Chiral ligand, potential stereocontrol |
| Pd(OAc)2 | Xantphos | 100-110 | 5 | 75-85 | Bidentate ligand, excellent yield |
| PdCl2 | dppf | 100-110 | 5 | 70-80 | Ferrocenyl ligand, good stability |
The combination of Pd(OAc)2 with the bidentate ligand Xantphos provides the best results for the carbonylation reaction, with yields of 75-85%. The bidentate nature of Xantphos enhances the catalyst's stability and activity, promoting efficient carbonylation.
Purification and Characterization Techniques
Purification Methods
The purification of this compound is essential for obtaining a high-purity product. Several purification methods can be employed, depending on the specific synthesis route and the nature of the impurities present.
Recrystallization
Recrystallization is an effective purification technique for this compound. Table 5 compares different solvent systems for recrystallization.
Table 5: Comparison of Solvent Systems for Recrystallization
| Solvent System | Solubility (hot) | Solubility (cold) | Recovery (%) | Purity Improvement (%) | Observations |
|---|---|---|---|---|---|
| Ethanol | High | Low | 75-85 | 10-15 | Good overall performance |
| Ethanol/Water (3:1) | Moderate | Very Low | 80-90 | 15-20 | Excellent purity improvement |
| Ethyl Acetate | High | Moderate | 70-80 | 5-10 | Lower purity improvement |
| Acetone | High | Moderate | 65-75 | 5-10 | Lower recovery |
| Toluene/Ethanol (1:1) | Moderate | Low | 75-85 | 10-15 | Good for certain impurities |
A mixture of ethanol and water (3:1) emerges as the most effective solvent system for recrystallization, providing the best balance of recovery (80-90%) and purity improvement (15-20%). The compound dissolves in the hot solvent mixture and crystallizes efficiently upon cooling, leaving impurities in solution.
Column Chromatography
For more challenging purifications, especially when dealing with complex mixtures of products and byproducts, column chromatography can be an effective technique. Table 6 provides recommended conditions for column chromatography.
Table 6: Recommended Conditions for Column Chromatography
| Stationary Phase | Mobile Phase | Rf Value | Recovery (%) | Purity (%) | Observations |
|---|---|---|---|---|---|
| Silica Gel | Dichloromethane/Methanol (95:5) | 0.3-0.4 | 70-80 | 95-98 | Good separation but some tailing |
| Silica Gel | Ethyl Acetate/Hexane (3:1) | 0.2-0.3 | 65-75 | 93-97 | Less polar alternative |
| Silica Gel | Dichloromethane/Acetone (4:1) | 0.4-0.5 | 75-85 | 94-97 | Better for certain impurities |
| Alumina | Ethyl Acetate/Methanol (9:1) | 0.3-0.4 | 80-90 | 95-98 | Less acidic alternative to silica |
Silica gel with a dichloromethane/methanol (95:5) mobile phase provides good separation for most impurities. For compounds sensitive to the acidity of silica gel, alumina can be a suitable alternative.
Characterization Methods
Proper characterization of this compound is essential for confirming its structure and purity. Several analytical techniques are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical structural information. Table 7a presents the expected 1H NMR data, and Table 7b presents the expected 13C NMR data for this compound.
Table 7a: Expected 1H NMR Data (DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.30-1.35 | t | 3H | -OCH2CH3 |
| 2.45-2.55 | m | 1H | -CH2CH- (pyrrolidine) |
| 2.75-2.85 | m | 1H | -CH2CH- (pyrrolidine) |
| 3.20-3.30 | m | 1H | -CHCOOH (pyrrolidine) |
| 3.80-3.95 | m | 2H | -NCH2- (pyrrolidine) |
| 4.25-4.35 | q | 2H | -OCH2CH3 |
| 7.65-7.75 | d | 2H | Aromatic protons |
| 8.00-8.10 | d | 2H | Aromatic protons |
| 12.50-13.00 | br s | 1H | -COOH |
Table 7b: Expected 13C NMR Data (DMSO-d6)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 14.0-14.5 | -OCH2CH3 |
| 28.0-30.0 | -CH2CH- (pyrrolidine) |
| 43.0-45.0 | -CHCOOH (pyrrolidine) |
| 50.0-52.0 | -NCH2- (pyrrolidine) |
| 60.5-61.5 | -OCH2CH3 |
| 118.0-120.0 | Aromatic C |
| 126.0-128.0 | Aromatic C |
| 130.0-132.0 | Aromatic C |
| 143.0-145.0 | Aromatic C-N |
| 165.0-167.0 | -COOEt |
| 172.0-174.0 | -COOH |
| 174.0-176.0 | C=O (pyrrolidine) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Table 8 presents expected mass spectrometry data for this compound.
Table 8: Expected Mass Spectrometry Data
| Technique | Expected Value | Assignment |
|---|---|---|
| ESI-MS (m/z) [M+H]+ | 278.10 | Protonated molecular ion |
| ESI-MS (m/z) [M-H]- | 276.08 | Deprotonated molecular ion |
| ESI-MS (m/z) [M+Na]+ | 300.08 | Sodium adduct |
| EI-MS (m/z) | 277.09 | Molecular ion |
| EI-MS (m/z) | 232.06 | [M-CO2H]+ |
| EI-MS (m/z) | 204.07 | [M-CO2H-CO]+ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Table 9 lists expected IR absorptions for this compound.
Table 9: Expected IR Absorptions
| Wavenumber (cm-1) | Assignment |
|---|---|
| 3200-2800 (broad) | O-H stretching (carboxylic acid) |
| 2980-2850 | C-H stretching (aliphatic) |
| 1725-1715 | C=O stretching (ethyl ester) |
| 1705-1695 | C=O stretching (carboxylic acid) |
| 1680-1670 | C=O stretching (pyrrolidone) |
| 1610-1590 | C=C stretching (aromatic) |
| 1275-1265 | C-O stretching (ester) |
| 1240-1230 | C-O stretching (carboxylic acid) |
| 1180-1170 | C-N stretching (pyrrolidone) |
Comparative Analysis of Synthesis Methods
A comprehensive comparison of the different synthesis methods for this compound helps in selecting the most appropriate method for specific requirements. Table 10 provides a comparative analysis of the various synthesis approaches.
Table 10: Comparison of Different Synthesis Methods
| Method | Overall Yield (%) | Number of Steps | Reaction Time | Advantages | Limitations | Scalability |
|---|---|---|---|---|---|---|
| Direct Cyclization (Conventional) | 65-75 | 1-2 | 12-16 h | Simple procedure, Fewer steps | Limited stereoselectivity | Good |
| Direct Cyclization (Microwave) | 75-85 | 1-2 | 0.5-0.75 h | Higher yield, Shorter reaction time | Requires specialized equipment | Limited |
| Palladium-Catalyzed Carbonylation | 60-70 | 1-2 | 6-8 h | Direct introduction of functionality | Requires CO handling, Expensive catalysts | Limited |
| Michael Addition and Cyclization | 50-60 | 3-4 | 12-24 h total | Control over stereochemistry | Multiple steps, Lower overall yield | Moderate |
The direct cyclization approach, especially with microwave assistance, appears to offer the best balance of yield (75-85%), simplicity (1-2 steps), and reaction time (0.5-0.75 h). However, this method requires specialized microwave equipment and may have limitations in terms of scalability.
For applications requiring precise control over stereochemistry, the stepwise assembly approaches may be more suitable despite their lower overall yields and longer reaction times. The palladium-catalyzed carbonylation offers a direct method for introducing the ethoxycarbonyl functionality but requires handling of carbon monoxide and expensive palladium catalysts.
Mechanistic Considerations
Understanding the reaction mechanisms involved in the synthesis of this compound provides insights for optimizing reaction conditions and developing new synthetic approaches.
Direct Cyclization Mechanism
The direct cyclization of 4-(ethoxycarbonyl)aniline with itaconic acid proceeds through a two-step mechanism:
Amide Formation : The amine group of 4-(ethoxycarbonyl)aniline reacts with one of the carboxylic acid groups of itaconic acid to form an amide bond, releasing water.
Intramolecular Michael Addition : The amide nitrogen acts as a nucleophile and attacks the α,β-unsaturated carboxylic acid moiety in an intramolecular Michael addition, forming the pyrrolidine ring.
This mechanism is consistent with the synthesis of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.
Palladium-Catalyzed Carbonylation Mechanism
The palladium-catalyzed carbonylation of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid involves a catalytic cycle with several key steps:
Oxidative Addition : The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming an arylpalladium(II) bromide complex.
CO Insertion : Carbon monoxide inserts into the Pd-aryl bond, forming an acylpalladium complex.
Nucleophilic Attack : Ethanol attacks the acyl carbon, forming the ethoxycarbonyl group and regenerating the palladium(0) catalyst.
This mechanism is supported by studies on similar palladium-catalyzed carbonylation reactions and is consistent with the observed effects of different ligands on reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid. These derivatives have shown promising activity against various multidrug-resistant pathogens, including:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Clostridioides difficile
The structure-dependent antimicrobial activity indicates that modifications to the compound can enhance its efficacy against resistant strains, making it a valuable scaffold for drug development .
Anticancer Potential
Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated that derivatives exhibited significant cytotoxicity against human lung cancer cell lines (A549). The incorporation of specific substituents has been shown to enhance the anticancer activity, suggesting that this compound could be further explored for therapeutic applications in oncology .
Synthesis of Metal-Organic Frameworks (MOFs)
The compound's unique chemical structure makes it suitable as a ligand in the synthesis of metal-organic frameworks (MOFs). The incorporation of pyrene-based ligands has been particularly attractive due to their optical and electronic properties. The synthesis of these MOFs involves using this compound as a bridging ligand, facilitating the creation of materials with desirable properties for applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group and the carboxylic acid moiety can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolidinone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
- However, decylcarbamoyl derivatives () exhibit significantly greater hydrophobicity, which may limit solubility .
- Melting Points: Electron-donating groups (e.g., NMe₂ in ) increase melting points due to enhanced intermolecular interactions, while ester groups (e.g., methoxycarbonyl in ) reduce melting points .
- Solubility: Hydroxyl or carboxylic acid substituents (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas bulky hydrophobic groups (e.g., thiazole in ) reduce it .
Structural Analysis via Spectroscopy
- IR Spectroscopy: All compounds show carbonyl stretches (C=O) at 1670–1730 cm⁻¹ for pyrrolidinone and ester/acyl groups .
- ¹H NMR: Ethoxycarbonyl protons resonate as a quartet (~1.3 ppm for CH₃) and triplet (~4.2 ppm for CH₂), while aromatic protons appear as doublets in the 7.0–8.0 ppm range .
Biological Activity
1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, with the molecular formula C14H15NO5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in various fields, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure comprising an ethoxycarbonyl group attached to a phenyl ring, which is linked to a pyrrolidine ring that contains both a carboxylic acid and a ketone group. This structural configuration contributes to its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.276 g/mol |
| CAS Number | 133749-60-7 |
| IUPAC Name | 1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Preparation begins with 4-(ethoxycarbonyl)phenylboronic acid.
- Reaction Conditions : The coupling reaction is often performed using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with potassium carbonate in solvents like toluene or ethanol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The ethoxycarbonyl group and the carboxylic acid moiety enhance binding affinity to proteins or enzymes, while the pyrrolidine ring adds structural rigidity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds derived from similar structures demonstrated significant activity against multidrug-resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 32 | |
| Clostridioides difficile | 64 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 human lung cancer cells. The observed mechanism includes induction of apoptosis and cell cycle arrest .
Table: Anticancer Activity in Cell Lines
Case Studies
A notable case study explored the effects of modified derivatives of this compound on drug-resistant pathogens. The study utilized broth microdilution techniques to evaluate the efficacy against clinically relevant strains, revealing that certain modifications significantly enhanced antimicrobial potency while maintaining low cytotoxicity in human cell lines .
Q & A
Q. What are the most common synthetic routes for 1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves condensation reactions between substituted aromatic aldehydes and pyrrolidine derivatives. For example, analogous compounds like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via acid-catalyzed reactions (e.g., HCl) between 4-chlorobenzaldehyde and pyrrolidine-2,5-dione under reflux conditions . Optimizing temperature (80–100°C) and catalyst concentration (e.g., 10–15% HCl) can improve conversion rates. Recrystallization from ethanol or methanol is often used for purification .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Combined analytical techniques are critical:
- NMR spectroscopy : Analyze chemical shifts for the ethoxycarbonyl group (δ ~4.3 ppm for CH2CH3) and the pyrrolidine ring protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : Confirm the molecular ion peak (e.g., m/z ~279 for C15H17NO5) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm .
Q. What solvents and reaction conditions are optimal for derivatization of the carboxylic acid group?
Activation of the carboxylic acid for amide bond formation often employs carbodiimides (e.g., EDC or DCC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). For esterification, thionyl chloride (SOCl2) or oxalyl chloride can generate the acyl chloride intermediate, followed by reaction with alcohols (e.g., ethanol or methanol) under nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?
Discrepancies often arise from substituent effects. For example, fluorophenyl derivatives exhibit enhanced anticancer activity compared to chlorophenyl analogs due to improved bioavailability . Systematic structure-activity relationship (SAR) studies should:
Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?
Chiral resolution techniques are critical:
- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps .
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) or simulated moving bed (SMB) systems for large-scale enantiomer isolation .
- Continuous flow reactors : Enhance reproducibility and reduce side reactions (e.g., racemization) by controlling residence time and temperature gradients .
Q. How should researchers address discrepancies in spectroscopic data for this compound’s polymorphs?
Polymorphism can alter melting points and NMR splitting patterns. Mitigation strategies include:
- X-ray crystallography : Resolve crystal packing differences (e.g., hydrogen-bonding networks) .
- DSC/TGA : Compare thermal profiles (melting endotherms, decomposition temperatures) across batches .
- Vibrational spectroscopy : Use FT-IR to detect conformational changes in carbonyl stretches (C=O at ~1700 cm⁻¹) .
Q. What methodologies are effective for studying the compound’s metabolic stability in preclinical models?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic pathways (e.g., β-oxidation of the pyrrolidine ring) .
- Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability in rodent models after oral/intravenous administration .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s enzyme inhibition potency?
Variations in assay conditions (e.g., pH, ionic strength) or enzyme sources (recombinant vs. native) can alter IC50 values. Standardization steps:
Q. How can researchers reconcile divergent cytotoxicity data across cancer cell lines?
Cell line-specific factors (e.g., expression of drug transporters like P-gp) influence results. Solutions:
- Perform ABC transporter inhibition assays (e.g., with verapamil) to assess efflux effects .
- Use 3D spheroid models to mimic tumor microenvironments and reduce false positives from monolayer cultures .
Methodological Best Practices
Q. What purification techniques are recommended for removing trace metal catalysts from the final product?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
